molecular formula C7H6BrNO3 B1446957 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid CAS No. 1227563-14-5

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Cat. No. B1446957
CAS RN: 1227563-14-5
M. Wt: 232.03 g/mol
InChI Key: AHPSNPBGNZTQHN-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is a chemical compound with the CAS Number: 1227563-14-5 . It has a molecular weight of 232.03 . The IUPAC name for this compound is (3-bromo-2-hydroxy-4-pyridinyl)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is 1S/C7H6BrNO3/c8-6-4 (3-5 (10)11)1-2-9-7 (6)12/h1-2H,3H2, (H,9,12) (H,10,11) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is a powder that is stored at room temperature .

Scientific Research Applications

Bromodomain Inhibition

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid: has been studied for its potential role as a bromodomain inhibitor . Bromodomains are involved in recognizing acetylated lysine residues on histone tails, which is crucial for the regulation of gene expression. Inhibitors of bromodomains can have therapeutic applications in cancer and inflammatory diseases.

Pharmacological Activities

In pharmacology, this compound has been explored for its utility in synthesizing derivatives with potential therapeutic applications . The presence of the bromo and hydroxypyridin groups within its structure makes it a valuable precursor for the development of new drugs.

Material Science

The compound’s utility in material science stems from its potential as a building block for complex molecules . Its reactive sites can be used to create new materials with desired properties, such as increased durability or conductivity.

Chemical Synthesis

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid: is a versatile reagent in chemical synthesis, serving as an intermediate in the preparation of various organic compounds . Its reactivity allows for the formation of diverse chemical structures, which can be further utilized in different synthetic pathways.

Biochemistry Applications

In biochemistry, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways . Its incorporation into biochemical assays can help elucidate the mechanisms of action for various enzymes.

Medicinal Chemistry

This compound plays a role in medicinal chemistry as a precursor for the synthesis of molecules with potential medicinal properties . It can be used to create analogs that may act as anti-inflammatory agents or have other therapeutic effects.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-bromo-2-oxo-1H-pyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-4(3-5(10)11)1-2-9-7(6)12/h1-2H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPSNPBGNZTQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227563-14-5
Record name 2-(3-bromo-2-hydroxypyridin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 2
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 3
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 5
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

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